2-甲基-4-硝基-1,3-苯并恶唑

描述

2-Methyl-4-nitro-1,3-benzoxazole, also known as MONBO, is a heterocyclic organic compound that has been widely studied for its potential applications in various fields of research and industry. It has been used in the synthesis of HIV-reverse transcriptase inhibitor L-696,299 and bis-styryl dyes .

Synthesis Analysis

The synthesis of benzoxazoles, including 2-Methyl-4-nitro-1,3-benzoxazole, often involves the condensation of 2-aminophenols with β-diketones catalyzed by a combination of Brønsted acid and CuI . Other methods include the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .Molecular Structure Analysis

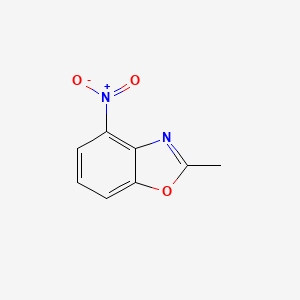

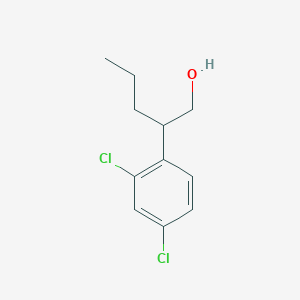

The molecular structure of 2-Methyl-4-nitro-1,3-benzoxazole consists of a benzene ring fused with an oxazole ring. The benzene ring carries a nitro group (-NO2) at the 4-position and a methyl group (-CH3) at the 2-position .科学研究应用

Medicinal Chemistry and Drug Discovery

2-Methyl-4-nitro-1,3-benzoxazole serves as a valuable scaffold for designing novel pharmaceutical agents. Researchers have explored its derivatives for their potential as:

- Anti-microbial Agents : Some benzoxazole derivatives exhibit antimicrobial properties against bacteria and fungi .

- Anti-cancer Compounds : The benzoxazole motif has been investigated for its anti-cancer effects .

- Anti-inflammatory and Anti-oxidant Activities : Certain derivatives show promise in combating inflammation and oxidative stress .

Synthetic Organic Chemistry

The compound acts as a versatile starting material for various synthetic methodologies. Researchers have developed efficient strategies to synthesize benzoxazole derivatives using 2-aminophenol as a precursor. These methods involve reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different conditions and catalysts (including nanocatalysts, metal catalysts, and ionic liquid catalysts) .

HIV-Reverse Transcriptase Inhibitors

2-Methylbenzoxazole has been employed in the synthesis of HIV-reverse transcriptase inhibitors, contributing to the development of antiviral drugs .

Antimicrobial Activity

Certain derivatives of 2-methyl-4-nitro-1,3-benzoxazole exhibit improved antimicrobial activity against pathogens such as Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi, and Aspergillus niger .

Antifungal Properties

Compound 19, a derivative of 2-methyl-4-nitro-1,3-benzoxazole, demonstrates potent antifungal activity against Aspergillus niger, while compound 1 is effective against Candida albicans .

Condensation Reactions

Researchers have explored condensation reactions involving 2-aminophenol and aromatic aldehydes to synthesize 2-substituted benzoxazole derivatives. For instance, a condensation reaction using aqueous H2O2, ethanol, titanium tetraisopropoxide, and mesoporous titania–alumina mixed oxide catalyst yielded promising results .

安全和危害

未来方向

作用机制

Target of Action

2-Methyl-4-nitro-1,3-benzoxazole is a derivative of benzoxazole, a heterocyclic compound that has been extensively used in drug discovery . Benzoxazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects . .

Mode of Action

Benzoxazole derivatives are known to interact efficiently with biological targets due to their structural makeup . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Biochemical Pathways

Benzoxazole derivatives have been associated with a variety of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Benzoxazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects .

属性

IUPAC Name |

2-methyl-4-nitro-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c1-5-9-8-6(10(11)12)3-2-4-7(8)13-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREFCVYBUYJUNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2O1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-nitro-1,3-benzoxazole | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-chloro-2-(((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2426143.png)

![(Z)-3-(((2,4-dimethylphenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2426146.png)

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2426147.png)

![5-((4-Benzylpiperidin-1-yl)(3,4-difluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2426150.png)

![N-[1-cyano-2-(dimethylamino)-1-methylethyl]-5-(2,3-dihydro-1H-indole-1-sulfonyl)-2-methoxybenzamide](/img/structure/B2426152.png)

![N-(4-fluorophenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)

![Ethyl 2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B2426161.png)